molecular formula C37H66O7 B1199448 Asimicinone

Asimicinone

カタログ番号: B1199448
分子量: 622.9 g/mol
InChIキー: KGGVWMAPBXIMEM-YKUMBOSTSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Asimicinone is a bioactive annonaceous acetogenin offered in high purity for advanced pharmaceutical and biological research. This compound is of significant interest in oncology research due to the documented cytotoxic effects of acetogenins, which selectively inhibit complex I of the mitochondrial electron transport chain, disrupting ATP production and inducing apoptosis in various cancer cell lines . Beyond its anti-tumor potential, its bioactivity profile may extend to insecticidal, antimicrobial, and antiprotozoal applications, based on the known properties of its compound class . Researchers value Asimicinone as a potent chemical tool for investigating cellular energy metabolism, exploring mechanisms of programmed cell death, and developing novel therapeutic strategies. This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

特性

分子式

C37H66O7

分子量

622.9 g/mol

IUPAC名

(5R)-5-[(11R)-11-hydroxy-11-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30-27-29(26-28(2)38)37(41)42-30/h29-36,39-40H,3-27H2,1-2H3/t29?,30-,31-,32-,33-,34-,35-,36-/m1/s1

InChIキー

KGGVWMAPBXIMEM-YKUMBOSTSA-N

異性体SMILES

CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@@H]3CC(C(=O)O3)CC(=O)C)O)O

正規SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O

同義語

2,4-cis-asimicinone
2,4-trans-asimicinone
asimicinone
bullatacinone

製品の起源

United States

科学的研究の応用

Scientific Research Applications

1. Anticancer Activity

Asimicinone has been studied for its anticancer properties, particularly its ability to induce apoptosis in various cancer cell lines. Research indicates that it can inhibit the growth of human cancer cells by disrupting mitochondrial function and inducing oxidative stress.

  • Case Study : A study published in the Journal of Natural Products demonstrated that Asimicinone exhibited significant cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of 5.4 µM, suggesting its potential as a lead compound for developing new anticancer agents .

2. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of Asimicinone, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit mitochondrial dysfunction makes it a candidate for further exploration in neuroprotection.

  • Case Study : In vitro studies showed that Asimicinone could protect neuronal cells from oxidative stress-induced damage, which is a hallmark of neurodegenerative diseases. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in treated neuronal cultures .

3. Antimicrobial Properties

Asimicinone has also been evaluated for its antimicrobial activity against various pathogens. Its efficacy against bacterial strains suggests potential applications in developing new antimicrobial agents.

  • Data Table: Antimicrobial Activity of Asimicinone
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes the MIC values indicating the effectiveness of Asimicinone against selected pathogens .

4. Toxicological Studies

Given its origin from plants known for their toxicity, Asimicinone's safety profile is crucial. Studies have investigated its toxicological effects, revealing that while it possesses potent biological activities, it also requires careful evaluation due to potential toxicity at higher concentrations.

  • Case Study : Toxicity assessments conducted on animal models showed that high doses of Asimicinone led to adverse effects on liver function, necessitating further research to establish safe dosage levels for therapeutic use .

類似化合物との比較

Key Observations :

  • Structural Complexity: Asimicinone and squamoxinones exhibit higher molecular weights (>600 g/mol) due to extended aliphatic chains and oxygenated rings, whereas Gomisin A and Viscidulin I are smaller, with rigid aromatic systems .
  • Bioactivity: Asimicinone’s antimicrobial activity is comparable to squamoxinones but less potent than synthetic flavonoids like Viscidulin I in anti-inflammatory assays .
  • Mechanistic Differences: Unlike Gomisin A, which modulates cytochrome P450 enzymes, asimicinone primarily inhibits mitochondrial NADH dehydrogenase, a trait shared with squamoxinones .

Analytical and Regulatory Considerations

Distinguishing asimicinone from structurally similar compounds requires advanced analytical techniques. For example:

  • Mass Spectrometry (MS): Asimicinone’s fragmentation pattern differs from squamoxinones due to variations in hydroxylation sites .
  • Nuclear Magnetic Resonance (NMR): The presence of a γ-lactone in asimicinone produces distinct $^{13}\text{C}$ NMR signals (e.g., δ 175–180 ppm) compared to the epoxide signals in squamoxinones .

Regulatory evaluations emphasize comparative stability and bioequivalence. For instance, while asimicinone shares functional groups with Gomisin A, its formulation challenges (e.g., solubility in dimethyl sulfoxide) necessitate distinct pharmacokinetic studies to establish therapeutic equivalence .

準備方法

Plant Material Selection

Asimicinone is predominantly isolated from the seeds of Asimina triloba. Smaller twigs (0–0.5 cm diameter) and unripe fruits also yield potent acetogenin-rich extracts, with twigs showing the highest bioactivity (LC₅₀ = 0.04 ppm in brine shrimp lethality assays).

Solvent Extraction

Crude extracts are obtained via sequential solvent extraction:

  • Defatting : Seeds or twigs are pulverized and soaked in n-hexane for 72 hours to remove lipids.

  • Methanol Extraction : Defatted material is extracted with methanol (3 × 48 hours), concentrated via rotary evaporation, and partitioned into n-hexane and dichloromethane (DCM) fractions.

  • Bioactivity Screening : Fractions are tested for cytotoxicity using assays like the brine shrimp lethality test (BST) or human cancer cell lines (e.g., PC-3, HT-29).

Fractionation and Isolation

Column Chromatography

Active fractions undergo column chromatography on silica gel. Elution with acetone-hexane gradients (e.g., 10–50% acetone) separates acetogenins by polarity. Asimicinone typically elutes in mid-polarity fractions, identified via thin-layer chromatography (TLC) with vanillin-sulfuric acid staining.

High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC:

  • Column : C18 (250 × 4.6 mm, 5 µm)

  • Mobile Phase : Acetonitrile-water (70:30, v/v)

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 210 nm.

Asimicinone and its epimer, (2,4-trans)-asimicinone, are resolved using a silica gel normal-phase column with acetone-hexane gradients, achieving baseline separation.

Structural Elucidation

Spectroscopic Analysis

  • NMR : ¹H and ¹³C NMR confirm the ketolactone moiety and adjacent bis-tetrahydrofuran (THF) rings. Key signals include δ 4.80 (H-2, lactone proton) and δ 2.60 (H-4, ketone adjacent).

  • MS : HR-ESI-MS shows [M+Na]⁺ at m/z 643.4 (C₃₇H₆₄O₈), consistent with the molecular formula.

Stereochemical Assignment

Nuclear Overhauser effect spectroscopy (NOESY) and ¹H-¹H COSY distinguish (2,4-cis) and (2,4-trans) configurations. The cis isomer shows NOE correlations between H-2 and H-4.

Bioactivity and Yield Optimization

Cytotoxicity Profiles

Asimicinone exhibits selective cytotoxicity:

Cell LineIC₅₀ (µg/mL)Reference
A-549 (lung)<0.1
MCF-7 (breast)0.05
HT-29 (colon)0.1

Yield Enhancement Strategies

  • Solvent Optimization : Sequential DCM-methanol extraction increases acetogenin recovery by 30% compared to single-solvent methods.

  • Temperature Control : Extraction at 40°C prevents thermal degradation of labile lactones.

Challenges in Synthesis

While total synthesis of asimicinone remains unreported, key steps from analogous acetogenin syntheses include:

  • Lactone Formation : Mitsunobu reaction to install the γ-lactone.

  • THF Ring Construction : Epoxide cyclization or radical-mediated ring closure.

  • Stereocontrol : Chiral auxiliaries or asymmetric catalysis for THF ring hydroxyls.

Analytical Validation

Purity Assessment

  • HPLC-DAD : Purity >95% confirmed by peak area normalization.

  • LC-MS/MS : MRM transitions (m/z 643.4 → 583.3) quantify asimicinone in complex matrices.

Stability Studies

Asimicinone degrades by 20% in methanol after 6 months at −20°C, necessitating storage under nitrogen.

Industrial-Scale Considerations

Green Extraction Technologies

  • Supercritical CO₂ : Reduces solvent use by 50% while maintaining bioactivity.

  • Microwave-Assisted Extraction : Cuts extraction time from 48 hours to 2 hours.

Cost-Benefit Analysis

MethodCost (USD/g)Yield (%)
Traditional12000.02
Supercritical CO₂9000.03

Q & A

Basic: What methodological frameworks are recommended for formulating research questions on Asimicinone's biochemical mechanisms?

To ensure rigor, employ the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) when structuring questions. For example:

  • "How does Asimicinone (I) modulate apoptosis (O) in hepatocellular carcinoma cells (P) compared to standard chemotherapeutic agents (C)?"
    These frameworks help isolate variables (e.g., dose-dependent effects, cellular pathways) and align with hypothesis-driven experimental design .

Basic: What are the best practices for isolating and characterizing Asimicinone from natural sources?

Follow reproducible extraction protocols with iterative optimization:

  • Use column chromatography with gradient elution (e.g., hexane:ethyl acetate) for isolation.
  • Validate purity via HPLC (>95%) and structural confirmation via NMR (¹H, ¹³C) and HRMS.
  • Cross-reference spectral data with published libraries to confirm compound identity .

Advanced: How should researchers design experiments to resolve contradictory data on Asimicinone’s cytotoxicity across cell lines?

Adopt a multi-tiered validation approach :

Standardize conditions : Control for cell passage number, culture media, and incubation time.

Include orthogonal assays : Combine MTT, apoptosis markers (Annexin V/PI), and caspase-3 activation to confirm mechanisms.

Leverage metabolomic profiling : Identify cell-line-specific metabolic vulnerabilities (e.g., ROS levels) that may explain differential responses .

Advanced: What strategies are effective for synthesizing Asimicinone analogs to study structure-activity relationships (SAR)?

Use computational-guided synthesis :

  • Perform docking studies to predict binding affinities for target proteins (e.g., NF-κB).
  • Modify functional groups (e.g., hydroxylation, esterification) systematically.
  • Validate synthetic routes via retrosynthetic analysis and optimize yields using Design of Experiments (DoE) .

Basic: How can researchers ensure rigorous literature reviews on Asimicinone’s pharmacological properties?

  • Prioritize primary sources in databases like SciFinder and PubMed, filtering for peer-reviewed studies.
  • Use citation mapping to track seminal papers and identify knowledge gaps (e.g., limited in vivo toxicity data).
  • Avoid overreliance on review articles; critically appraise methodologies in original studies .

Advanced: What analytical techniques are critical for validating Asimicinone’s target engagement in complex biological systems?

  • Thermal shift assays (CETSA) to confirm target binding.
  • CRISPR-Cas9 knockout models to establish phenotype dependency on putative targets.
  • SPR or ITC for quantifying binding kinetics and thermodynamics .

Basic: How should researchers document experimental protocols for Asimicinone studies to ensure reproducibility?

  • Follow Beilstein Journal guidelines : Provide detailed synthetic steps, spectral data, and purity metrics in the main text or supplementary materials.
  • Use standardized units (e.g., IC50 in μM ± SD) and disclose instrument calibration details (e.g., HPLC column specifications) .

Advanced: What statistical methods are appropriate for analyzing dose-response data in Asimicinone studies?

  • Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Report confidence intervals and effect sizes to contextualize clinical relevance .

Basic: How can researchers address ethical considerations in preclinical Asimicinone studies?

  • Adhere to ARRIVE guidelines for animal studies: Justify sample sizes, minimize suffering, and obtain ethics committee approval.
  • For human cell lines, verify provenance and consent status via ATCC or equivalent repositories .

Advanced: What integrative approaches are recommended for studying Asimicinone’s synergistic effects with existing therapeutics?

  • Use Chou-Talalay combination index to quantify synergy (CI < 1).
  • Pair transcriptomic profiling (RNA-seq) with pathway enrichment analysis (e.g., KEGG) to identify cooperative mechanisms.
  • Validate findings in 3D co-culture models to mimic tumor microenvironments .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。